molecular formula C18H21NO2S2 B2542869 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1396798-74-5

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2542869
CAS No.: 1396798-74-5
M. Wt: 347.49
InChI Key: WWEFXKBIKDJCBB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.
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Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C18H21NO4S
  • Molecular Weight : 347.43 g/mol
  • IUPAC Name : this compound

The presence of a cyclopropyl group contributes to the compound's rigidity, while the thiophene ring enhances its aromatic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The functional groups present in the structure allow for:

  • Hydrogen bonding : Facilitates interactions with enzymes and receptors.
  • Hydrophobic interactions : Enhances binding affinity to lipid membranes and hydrophobic pockets in proteins.
  • π-π stacking : Promotes interactions with aromatic amino acids in protein structures.

These interactions may modulate various biological pathways, including those involved in inflammation and cell signaling.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives with similar structures can inhibit the cyclooxygenase (COX) enzyme activity, which is crucial in the inflammatory process.

A comparative study demonstrated that certain chalcone derivatives showed stronger binding to COX-2 than traditional NSAIDs, suggesting that structurally related compounds may also possess similar or enhanced anti-inflammatory effects .

Anticancer Potential

Emerging evidence suggests that compounds containing thiophene moieties have shown promise in anticancer research. For instance, studies have indicated that certain thiophene derivatives exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets. Results indicated favorable interactions with COX enzymes and other inflammatory mediators.
  • Pharmacokinetics :
    • Pharmacokinetic profiling suggested good bioavailability and metabolic stability for compounds with similar structures, which is crucial for their therapeutic application .

Data Summary Table

Property Value
Chemical FormulaC18H21NO4S
Molecular Weight347.43 g/mol
IUPAC NameN-(2-cyclopropyl-...)
Anti-inflammatory ActivitySignificant (COX inhibition)
Anticancer ActivityModerate (IC50 in µM range)

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-17(10-12-22-15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-23-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEFXKBIKDJCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CCSC2=CC=CC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.